

An In-depth Technical Guide to Cyclooctanecarbaldehyde: Molecular Structure, Properties, and Synthetic Protocols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Cyclooctanecarbaldehyde

Cat. No.: B1346818

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and key synthetic methodologies related to **cyclooctanecarbaldehyde**. The information is intended to support research and development activities in the fields of organic synthesis, medicinal chemistry, and materials science, where this versatile aldehyde may serve as a crucial building block.

Core Molecular and Physical Data

Cyclooctanecarbaldehyde is an organic compound characterized by a cyclooctane ring functionalized with a formyl group. Its key identifiers and physicochemical properties are summarized below for quick reference.

| Property | Value |
|-------------------|----------------------------------|
| Molecular Formula | C ₉ H ₁₆ O |
| Molecular Weight | 140.22 g/mol |
| IUPAC Name | cyclooctanecarbaldehyde |
| Synonyms | Cyclooctanecarboxaldehyde |
| CAS Number | 6688-11-5 |
| Canonical SMILES | <chem>C1CCCC(CCC1)C=O</chem> |
| InChI Key | IGGUWVNICWZJQU-UHFFFAOYSA-N |

Table 1: Core Molecular and Physical Data for **Cyclooctanecarbaldehyde**.[\[1\]](#)

Spectroscopic Characterization

The structural elucidation of **cyclooctanecarbaldehyde** relies on standard spectroscopic techniques. While specific peak assignments for this molecule require experimental data, the expected spectral characteristics are well-established for its functional groups.

| Spectroscopic Technique | Expected Characteristics |
|-------------------------|--|
| ^1H NMR | The aldehyde proton (-CHO) is expected to appear as a singlet or a triplet (if coupled to the adjacent methine proton) in the downfield region, typically around δ 9-10 ppm.[2] The proton on the carbon bearing the aldehyde group (methine proton) will likely appear as a multiplet. The protons on the cyclooctane ring will resonate in the upfield region, generally between δ 1-2.5 ppm, as a complex series of overlapping multiplets. |
| ^{13}C NMR | The carbonyl carbon of the aldehyde group is a key diagnostic peak and is expected to have a chemical shift in the range of δ 190-215 ppm. The carbons of the cyclooctane ring will appear in the aliphatic region of the spectrum. |
| Infrared (IR) | A strong, sharp absorption band characteristic of the C=O stretch of a saturated aldehyde is expected around 1730 cm^{-1} .[3] Additionally, two characteristic C-H stretching bands for the aldehyde proton are anticipated around 2720 cm^{-1} and 2820 cm^{-1} .[3] The C-H stretching vibrations of the cyclooctane ring will be observed in the $2850\text{-}3000\text{ cm}^{-1}$ region. |

Table 2: Expected Spectroscopic Data for **Cyclooctanecarbaldehyde**.

Experimental Protocols

Detailed methodologies for the synthesis of **cyclooctanecarbaldehyde** and a common subsequent reaction are provided below. These protocols are based on well-established organic transformations and can be adapted by skilled researchers.

Synthesis of Cyclooctanecarbaldehyde via Swern Oxidation of Cyclooctylmethanol

The Swern oxidation is a mild and efficient method for the synthesis of aldehydes from primary alcohols, avoiding the use of heavy metals.^[4]^[5]

Reaction Scheme:

Materials and Reagents:

- Cyclooctylmethanol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et₃N)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Activator Formation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes at -78 °C.
- **Alcohol Addition:** Dissolve cyclooctylmethanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, again ensuring the temperature remains below -60 °C. Stir the resulting mixture for 30 minutes at -78 °C.

- **Base Addition and Reaction Completion:** Add triethylamine (Et_3N) (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir the mixture at $-78\text{ }^\circ\text{C}$ for an additional 30 minutes, then allow it to warm to room temperature.
- **Work-up:** Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with a saturated aqueous solution of NH_4Cl and then with brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure. The crude **cyclooctanecarbaldehyde** can be further purified by vacuum distillation or flash column chromatography on silica gel.



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Swern Oxidation Experimental Workflow

Wittig Reaction of Cyclooctanecarbaldehyde with Methyltriphenylphosphonium Bromide

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones. This protocol describes the conversion of **cyclooctanecarbaldehyde** to methylenecyclooctane.

Reaction Scheme:

Materials and Reagents:

- **Cyclooctanecarbaldehyde**
- Methyltriphenylphosphonium bromide

- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Ylide Formation:** To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF via syringe to suspend the salt. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. A color change to deep yellow or orange-red indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.^[6]
- **Wittig Reaction:** Dissolve **cyclooctanecarbaldehyde** (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
- **Work-up:** Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether.
- **Purification:** Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude methylenecyclooctane can be purified by flash column chromatography on silica gel.



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Wittig Reaction Experimental Workflow

Conclusion

This technical guide provides essential data and detailed protocols for the synthesis and a key reaction of **cyclooctanecarbaldehyde**. The information presented is intended to be a valuable resource for researchers engaged in synthetic chemistry and drug development, facilitating the effective utilization of this important chemical intermediate.

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